molecular formula C20H18F2N2O B2805576 3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-32-0

3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2805576
CAS No.: 852138-32-0
M. Wt: 340.374
InChI Key: XGFKTVXEXIDGDQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group substituted with two fluorine atoms and a carbazole moiety

Preparation Methods

The synthesis of 3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the carbazole core. One common synthetic route includes the following steps:

  • Formation of the Carbocyclic Core: : The carbazole core can be synthesized through the Fischer indole synthesis or by cyclization of o-aminophenols with ketones.

  • Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 3 and 4 positions of the benzene ring.

  • Benzamide Formation: : The final step involves the reaction of the fluorinated benzene derivative with an amine group to form the benzamide moiety.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzamide derivatives.

Scientific Research Applications

3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for the treatment of cancer and microbial infections.

  • Industry: : Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to its specific structural features, including the presence of fluorine atoms and the carbazole moiety. Similar compounds include:

  • 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: : This compound shares the carbazole core but has different substituents and functional groups.

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: : Another related compound with a single fluorine atom and a different amine group.

Properties

IUPAC Name

3,4-difluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O/c21-16-7-6-13(10-17(16)22)20(25)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)24-19/h5-10,24H,1-4,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFKTVXEXIDGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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